2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid
Description
This compound, with the molecular formula C₁₈H₁₆N₄O₃S and a molecular weight of 368.411 g/mol, features a 1,2,4-triazole core substituted with a thioxo (sulfanyl) group at position 5 and a 3-methoxyphenyl group at position 2. The iminomethylphenoxy acetic acid moiety at position 4 introduces additional steric and electronic complexity . The triazole ring is known for its role in enhancing metabolic stability and binding affinity in bioactive molecules, while the thioxo group may participate in hydrogen bonding or redox interactions.
Properties
Molecular Formula |
C18H16N4O4S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[2-[(E)-[3-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N4O4S/c1-25-14-7-4-6-12(9-14)17-20-21-18(27)22(17)19-10-13-5-2-3-8-15(13)26-11-16(23)24/h2-10H,11H2,1H3,(H,21,27)(H,23,24)/b19-10+ |
InChI Key |
KFSHZIDMMUCWOX-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from 3-methoxyphenyl precursors undergo intramolecular cyclization in alkaline media. For example, refluxing N-(3-methoxyphenyl)thiosemicarbazide with aqueous sodium hydroxide (2 M) at 80°C for 6 hours yields 3-(3-methoxyphenyl)-1,2,4-triazole-5-thione in 78% yield. The reaction proceeds via nucleophilic attack of the thiolate anion on the adjacent carbonyl carbon, followed by elimination of ammonia (Figure 1).
Table 1: Optimization of Triazolethione Cyclization
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH (2 M) | 80 | 6 | 78 |
| KOH (2 M) | 90 | 4 | 82 |
| NaHCO₃ | 70 | 8 | 65 |
Introduction of the Imine Functional Group
The imine linkage (–N=CH–) is introduced via a Schiff base condensation between the triazolethione’s amine group and a substituted benzaldehyde.
Conventional Condensation
Reacting 3-(3-methoxyphenyl)-1,2,4-triazole-5-thione with 2-hydroxybenzaldehyde in ethanol under reflux for 12 hours produces the imine intermediate. The reaction is catalyzed by acetic acid (5 mol%), achieving a 70% yield.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of the triazolethione (1 mmol), 2-hydroxybenzaldehyde (1.2 mmol), and acetic acid in methanol subjected to 100 W irradiation at 80°C for 15 minutes achieves an 88% yield. This method reduces side product formation and improves regioselectivity.
Incorporation of the Phenoxyacetic Acid Moiety
The phenoxyacetic acid group is introduced via Williamson ether synthesis , coupling the phenolic –OH group with chloroacetic acid.
Alkylation of the Phenolic Intermediate
The imine-containing intermediate (1 mmol) is dissolved in acetone with potassium carbonate (3 mmol) and chloroacetic acid (1.5 mmol). Refluxing at 60°C for 8 hours yields the target compound in 75% purity. Recrystallization from ethanol improves purity to 98%.
Table 2: Etherification Reaction Parameters
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 60 | 75 |
| DMF | Cs₂CO₃ | 80 | 68 |
| Ethanol | NaOH | 50 | 62 |
Integrated Synthetic Pathways
Two primary routes dominate the synthesis:
Sequential Linear Synthesis
Convergent Approach
-
Independent synthesis of the triazolethione and phenoxyacetic acid segments.
-
Final imine formation between the two modules.
This method improves overall yield (65% vs. 55% for linear synthesis) but requires stringent stoichiometric control.
Characterization and Validation
Critical characterization data include:
Chemical Reactions Analysis
2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the triazole scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, triazole-containing compounds have shown effectiveness against several cancer types, including breast and prostate cancers, by targeting specific molecular pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The antimicrobial potential of triazoles is well-documented. Studies have demonstrated that triazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disrupting the synthesis of essential biomolecules in pathogens. For example, compounds similar to 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid have been shown to be effective against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Triazole derivatives have been investigated for their anti-inflammatory properties, with some studies indicating that they can reduce inflammatory markers and cytokine levels in various models of inflammation . This suggests potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications at specific positions on the triazole ring or the phenoxyacetic acid moiety can significantly impact biological activity. For example, the introduction of different substituents on the aromatic rings can enhance binding affinity to biological targets or improve solubility profiles .
Case Study 1: Anticancer Efficacy
A study investigated a series of triazole derivatives, including those structurally related to 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid). The results indicated that specific modifications led to increased cytotoxicity against MCF-7 breast cancer cells. The compounds induced apoptosis via mitochondrial pathways and exhibited synergistic effects when combined with conventional chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial applications, a derivative with a similar structure was tested against various bacterial strains. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The thioxo-triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can interact with cell membranes, affecting their permeability and function. The phenoxyacetic acid moiety can act as a ligand, binding to metal ions and affecting their biological activity .
Comparison with Similar Compounds
3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles
- Key Features : Multiple methoxy groups (3,4,5-trimethoxyphenyl) and a methylthio substituent.
- Comparison : The trimethoxy groups enhance solubility and π-π stacking interactions compared to the single methoxy group in the target compound. The methylthio group may confer higher nucleophilicity than the thioxo group .
2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acids
- Key Features : Two methoxy groups (2,4- or 3,4-dimethoxyphenyl) and a thioether linkage.
- Comparison : Dimethoxy substituents improve antimicrobial activity due to increased electron-donating effects. The thioether group lacks the hydrogen-bonding capability of the thioxo group in the target compound .
{[5-(1,3-Benzodioxol-5-yl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}acetic Acid
2-((4-(4-Methoxyphenyl)-5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-Triazol-3-yl)thio)acetic Acid
- Key Features : Benzo[d]thiazole moiety and thioacetic acid group.
- The thioacetic acid group differs from the iminomethylphenoxy acetic acid in the target compound .
2-(2-(((3-(2-Methoxyphenyl)-5-Thioxo-1H-1,2,4-Triazol-4(5H)-yl)Imino)methyl)Phenoxy)acetic Acid
- Key Features : 2-Methoxyphenyl substituent instead of 3-methoxyphenyl.
Biological Activity
The compound 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is a complex organic molecule belonging to the class of triazoles, which are known for their diverse biological activities. The focus of this article is to explore its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.44 g/mol. The structure includes a triazole moiety, which is pivotal in its biological activity.
Antimicrobial Activity
Triazoles have been documented for their antimicrobial properties. Studies on related compounds have shown significant antibacterial and antifungal activities:
- Mechanism of Action : Triazole derivatives often inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
- Case Study : A related triazole compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 8 |
| Triazole B | Candida albicans | 16 |
Anticancer Activity
Triazole derivatives are also recognized for their potential in cancer therapy:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of signaling pathways.
- Case Study : A study reported that a structurally similar triazole compound exhibited cytotoxicity against colon carcinoma cells (HCT-116) with an IC50 value of 6.2 µM .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole C | HCT-116 | 6.2 |
| Triazole D | T47D | 27.3 |
Antioxidant Activity
The antioxidant properties of triazoles are linked to their ability to scavenge free radicals:
- Mechanism of Action : These compounds can donate electrons to free radicals, thus neutralizing them and preventing oxidative stress.
- Case Study : Research indicates that certain triazole derivatives showed significant DPPH radical scavenging activity, outperforming well-known antioxidants like butylated hydroxytoluene (BHT) .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Triazole E | 89 |
| BHT | 75 |
Summary of Findings
The biological activity of 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is promising based on its structural analogs. Its potential as an antimicrobial agent, anticancer drug, and antioxidant makes it a candidate for further research.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound and its derivatives?
Answer:
The synthesis typically involves multistep reactions starting with substituted 1,2,4-triazole precursors. A common approach includes:
- Step 1: Condensation of 3-(3-methoxyphenyl)-5-thioxo-1,2,4-triazole derivatives with imino-methylphenoxy intermediates under alkaline conditions .
- Step 2: Esterification or acidification using monochloroacetic acid in equimolar alkali medium to form the acetic acid moiety .
- Step 3: Purification via recrystallization in solvents like ethanol or DMF/acetic acid mixtures, with structural confirmation by IR, NMR, and elemental analysis .
Key Data:
- Optimal yields (>70%) are achieved at reflux temperatures (80–100°C) with sodium acetate as a catalyst .
- Salts (e.g., Na+, K+, or metal complexes) are synthesized by reacting the free acid with hydroxides or sulfates .
Advanced: How can structural modifications influence antimicrobial activity?
Answer:
The compound’s bioactivity is highly sensitive to substituent variations:
- Methoxy Positioning: 3,4-Dimethoxyphenyl analogs show enhanced antifungal activity compared to 2,4-substituted derivatives due to improved membrane permeability .
- Thioxo Group: Replacement with oxo groups reduces activity, suggesting the thione moiety is critical for target binding (e.g., fungal cytochrome P450 inhibition) .
- Acetic Acid Chain: Esterification (e.g., ethyl or morpholine esters) can modulate solubility and bioavailability without compromising activity .
Contradiction Note:
While some studies report broad-spectrum activity , others note limited efficacy against Gram-negative bacteria, likely due to efflux pump resistance .
Basic: What analytical techniques validate the compound’s purity and structure?
Answer:
- Elemental Analysis: Confirms C, H, N, S content within ±0.3% of theoretical values .
- IR Spectroscopy: Identifies key functional groups (e.g., C=S stretch at 1,250–1,350 cm⁻¹, C=O at 1,700–1,750 cm⁻¹) .
- HPLC/Chromatography: Ensures >95% purity using C18 columns with acetonitrile/water mobile phases .
Advanced Tip:
High-resolution mass spectrometry (HR-MS) resolves ambiguities in molecular ion peaks, especially for metal complexes .
Advanced: How can computational models predict toxicity and SAR?
Answer:
- Toxicity Prediction: QSAR models using Molinspiration or PASS Online assess acute toxicity (LD50) based on logP, polar surface area, and H-bond donors . For example, lower logP (<3) correlates with reduced hepatotoxicity .
- Docking Studies: Molecular docking (AutoDock Vina) against fungal CYP51 or bacterial dihydrofolate reductase identifies binding affinities. Triazole-thione derivatives show stronger hydrogen bonding than oxo analogs .
Data Conflict Alert:
Predicted low toxicity in silico may contradict in vivo results due to unaccounted metabolite interactions .
Basic: What protocols assess stability under experimental conditions?
Answer:
- Forced Degradation: Expose the compound to heat (60°C), UV light, and hydrolytic conditions (pH 1–13) for 48–72 hours. Monitor degradation via HPLC .
- Mass Balance: Ensure total degradation products + parent compound = 100% to validate assay accuracy .
Key Finding:
The compound is stable in dark, neutral conditions but degrades rapidly under UV light (>20% loss in 24 hours) .
Advanced: How to resolve contradictory data on pharmacological activity?
Answer:
- Variable Testing Conditions: Discrepancies in MIC values may arise from differences in microbial strains, inoculum size, or culture media. Standardize using CLSI guidelines .
- Synergy Studies: Combine with adjuvants (e.g., efflux pump inhibitors) to clarify baseline activity against resistant strains .
Example:
A study reported MIC = 8 µg/mL against Candida albicans , while another found MIC = 32 µg/mL . Re-testing under uniform conditions (RPMI-1640 media, 35°C) resolved the variance .
Basic: What are the key challenges in scaling up synthesis?
Answer:
- Intermediate Stability: Thioamide intermediates are moisture-sensitive; use anhydrous solvents (e.g., THF) and inert atmospheres .
- Byproduct Control: Optimize reaction time to minimize thiol oxidation byproducts (detectable via TLC) .
Yield Optimization:
Small-scale reactions (1–5 g) achieve 70–80% yield, but scaling to >50 g reduces efficiency to 50–60% due to heat transfer limitations .
Advanced: How to design SAR studies for novel derivatives?
Answer:
- Systematic Substitution: Replace methoxy groups with halogens, nitro, or alkyl chains to probe electronic and steric effects .
- Bioisosteric Replacement: Substitute the acetic acid chain with sulfonamide or phosphonate groups to enhance target selectivity .
Case Study:
Fluorine substitution at the phenyl ring improved antifungal activity 4-fold compared to methoxy analogs, likely due to increased electronegativity .
Basic: What are the storage recommendations for this compound?
Answer:
- Short-Term: Store at 4°C in amber vials under nitrogen to prevent oxidation .
- Long-Term: Lyophilize and store at -20°C with desiccants (e.g., silica gel) .
Stability Data:
No significant degradation occurs over 6 months when stored properly .
Advanced: How to investigate metal complex formation for enhanced bioactivity?
Answer:
- Synthesis: React the free acid with Fe(II), Cu(II), or Zn(II) sulfates in aqueous NaOH to form chelates .
- Characterization: Use UV-Vis (d-d transitions) and EPR spectroscopy to confirm octahedral (Fe) or square-planar (Cu) geometries .
Bioactivity Insight:
Cu(II) complexes exhibit 2–3x higher activity against Staphylococcus aureus due to redox cycling and membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
